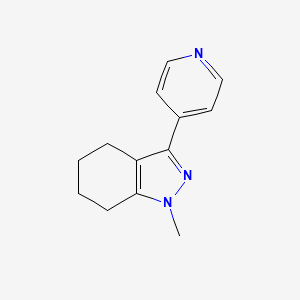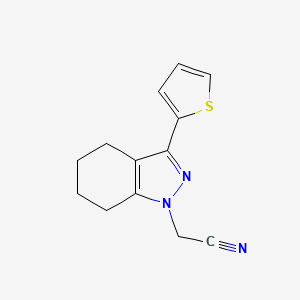![molecular formula C11H15N3 B1479961 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-25-2](/img/structure/B1479961.png)
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
“6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a compound that has been studied for its potential use in various applications . It is a potential non-classical isostere of indole and a precursor of push–pull dyes .
Synthesis Analysis
The synthesis of “this compound” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Molecular Structure Analysis
The molecular structure of “this compound” is derived from the 1H-imidazo[1,2-b]pyrazole scaffold . It is a potential non-classical isostere of indole .
Chemical Reactions Analysis
The chemical reactions involving “this compound” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .
Wirkmechanismus
Target of Action
Similar compounds have been found to target the c-met receptor , which plays a crucial role in human cancer signaling pathways .
Mode of Action
It can be inferred that, like other c-met inhibitors, it may bind to the c-met receptor and inhibit its activity, thereby disrupting the signaling pathways that lead to cancer cell proliferation .
Biochemical Pathways
Given its potential role as a c-met inhibitor, it may affect pathways related to cell growth, survival, and migration .
Pharmacokinetics
A similar compound was found to exhibit good pharmacokinetic properties in mice .
Result of Action
Similar compounds have shown anti-tumor activity in mouse models of human glioblastoma .
Biochemische Analyse
Biochemical Properties
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses. Additionally, this compound can interact with DNA-binding proteins, potentially influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, the compound can either promote or inhibit cell growth, depending on the context. Furthermore, this compound can affect gene expression, leading to changes in the production of key proteins involved in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cellular signaling. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular signaling and metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth or inhibiting inflammation. At higher doses, it can have toxic or adverse effects, including cell death or organ damage. These threshold effects are important considerations for determining the appropriate dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit certain metabolic enzymes, leading to changes in the levels of key metabolites. These interactions can have downstream effects on cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cellular signaling pathways and metabolic processes .
Eigenschaften
IUPAC Name |
6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-13-6-7-14-11(13)8-10(12-14)9-4-3-5-9/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLOIXYEMHWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479881.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479884.png)
![3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479885.png)
![6-methyl-1-(2-(piperazin-1-yl)ethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479886.png)
![1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479888.png)

![3-(Pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479892.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479893.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479894.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479896.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1479899.png)
![6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479900.png)
![1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479901.png)
